molecular formula C16H23F3N2O5 B2901834 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate CAS No. 471916-79-7

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate

Cat. No. B2901834
CAS RN: 471916-79-7
M. Wt: 380.364
InChI Key: UKRMUCSCKLHBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate” is an impurity of Trimetazidine . Trimetazidine is a drug sold under many brand names for angina pectoris (chest pain associated with impaired blood flow to the heart) .


Molecular Structure Analysis

The molecular formula of “1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate” is C16H23F3N2O5, and its molecular weight is 380.36 . For a similar compound, “1-(2,3,4-Trimethoxybenzyl)piperazine”, the molecular formula is C14H22N2O3 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate” is 380.36 . For a similar compound, “1-(2,3,4-Trimethoxybenzyl)piperazine”, the molecular weight is 266.34 .

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate”, but it appears that detailed information on this compound’s applications is not readily available in the public domain. This could be due to the specificity of the compound or its relatively niche use in research.

However, compounds like “1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride” have documented uses as building blocks for synthesizing derivatives with cerebral vasodilator activity and for myocardial ischemic-reperfusion activity studies .

Mechanism of Action

Target of Action

The primary target of 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate, also known as Trimetazidine, is the heart muscle . It is an anti-ischemic (antianginal) metabolic agent of the fatty acid oxidation inhibitor class .

Mode of Action

Trimetazidine improves the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism . This shift in metabolism from fatty acid oxidation to glucose oxidation leads to a reduction in oxygen consumption and carbon dioxide production, thereby improving the efficiency of the heart muscle .

Biochemical Pathways

Trimetazidine affects several biochemical pathways. It reduces reactive oxygen species, alters cellular lipid composition, and inhibits mitochondrial fatty acid oxidation . These changes result in improved energy production and reduced oxidative stress in the heart muscle .

Pharmacokinetics

Trimetazidine is completely absorbed at around 5 hours, and steady state is reached by the 60th hour . It has low protein binding (16%) and minimal metabolism . The elimination half-life is between 7 to 12 hours . Excretion is mainly renal (unchanged), and exposure is increased in renal impairment – on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) .

Result of Action

The result of Trimetazidine’s action is a significant decrease in the frequency of angina attacks and a significant decrease in the use of nitrates . It increases coronary flow reserve, thereby delaying the onset of ischemia associated with exercise . It also limits rapid swings in blood pressure without any significant variations in heart rate .

properties

IUPAC Name

2,2,2-trifluoroacetic acid;1-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.C2HF3O2/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16;3-2(4,5)1(6)7/h8-9,15H,4-7,10H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRMUCSCKLHBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCNCC2)OC)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate

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